molecular formula C15H16N6O3S2 B13376141 Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B13376141
M. Wt: 392.5 g/mol
InChI Key: VCWGISKJJKAIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of triazole, pyrimidine, and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .

Scientific Research Applications

Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate can be compared with other similar compounds:

Properties

Molecular Formula

C15H16N6O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-[(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H16N6O3S2/c1-4-24-13(23)12-9(3)18-15(26-12)19-10(22)6-25-11-5-8(2)17-14-20-16-7-21(11)14/h5,7H,4,6H2,1-3H3,(H,18,19,22)

InChI Key

VCWGISKJJKAIRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=CC(=NC3=NN=CN23)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.